N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C7H7N3O3S It is known for its unique structure, which includes a nitro group attached to a thiazole ring, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-amino-1,3-thiazol-2-yl)cyclopropanecarboxamide.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity. Upon entering a biological system, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential cellular processes in microorganisms.
Comparison with Similar Compounds
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide can be compared with other similar compounds such as:
N-(3-Amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide: This compound has a similar thiazole ring and nitro group but differs in the substituents attached to the cyclopropane ring.
N-(5-nitro-1,3-thiazol-2-yl)hexanamide: This compound has a longer alkyl chain attached to the thiazole ring, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
This compound can be synthesized through various chemical pathways involving thiazole derivatives and cyclopropanecarboxylic acid derivatives. The synthesis typically involves:
- Starting Materials : 5-nitrothiazole and cyclopropanecarboxylic acid.
- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
2.1 Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. A study highlighted that derivatives of thiazole showed sub-micromolar minimum inhibitory concentrations (MICs), indicating potent activity against this bacterium .
Table 1: Antibacterial Activity of Thiazole Derivatives
Compound Name | MIC (µM) | Target Pathogen |
---|---|---|
N-(5-nitro-1,3-thiazol-2-yl)carboxamide | <0.5 | Mycobacterium tuberculosis |
2-Aminothiazole Analog | 4.5 | Mycobacterium tuberculosis |
Other Thiazole Derivatives | >10 | Various Gram-positive bacteria |
2.2 Cytotoxicity Assessment
While evaluating the cytotoxic effects of this compound, studies have shown variable results depending on the specific structural modifications made to the thiazole core. The compound demonstrated lower toxicity against mammalian cells compared to other analogs, which is crucial for therapeutic applications .
Table 2: Cytotoxicity Results
Compound Name | TC50 (µM) | Cell Line Tested |
---|---|---|
N-(5-nitro-1,3-thiazol-2-yl)carboxamide | >20 | Vero Cells |
Related Thiazole Compounds | <10 | Vero Cells |
3. Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives indicate that specific substitutions at the C-2 and C-4 positions of the thiazole ring significantly affect biological activity. For instance, the presence of lipophilic groups at these positions tends to enhance antibacterial activity while maintaining low cytotoxicity .
Key Findings from SAR Studies:
- C-4 Position : Substituents like pyridyl groups improve activity against M. tuberculosis.
- C-2 Position : Lipophilic amides retain antibacterial properties while reducing toxicity.
Case Study 1: Efficacy Against M. tuberculosis
In a study focusing on a series of thiazole derivatives, it was found that this compound exhibited rapid bactericidal effects against M. tuberculosis, achieving complete sterilization at concentrations as low as 0.625 µM within seven days .
Case Study 2: Selectivity Index Analysis
Another investigation assessed the selectivity index (SI) of various analogs derived from this compound. Compounds with higher SI values demonstrated a favorable profile for further development as potential anti-tubercular agents .
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c11-6(4-1-2-4)9-7-8-3-5(14-7)10(12)13/h3-4H,1-2H2,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPYIKFCKMNFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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